1-Bromo-3-(1-bromoethyl)adamantane
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Overview
Description
1-Bromo-3-(1-bromoethyl)adamantane is an organic compound with the molecular formula C12H18Br2 . It is a derivative of adamantane, a type of organobromine compound .
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-(1-bromoethyl)adamantane consists of a bromine atom attached to one of the four equivalent methine positions of the adamantane structure . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis
While specific reactions involving 1-Bromo-3-(1-bromoethyl)adamantane are not detailed in the available resources, 1-Bromoadamantane, a related compound, has been used for testing methodology. It reacts with phenol to give para-adamantylphenol . It’s also known to form organometallic derivatives with Rieke calcium .Physical And Chemical Properties Analysis
1-Bromo-3-(1-bromoethyl)adamantane is a colorless solid . It has a molecular weight of 322.08 . Further physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis of Functional Adamantane Derivatives
The high reactivity of 1-Bromo-3-(1-bromoethyl)adamantane offers extensive opportunities for its utilization as starting materials for the synthesis of various functional adamantane derivatives .
Production of Monomers
This compound can be used in the production of monomers, which are the building blocks of polymers .
Creation of Thermally Stable Fuels and Oils
Due to its unique structure and properties, 1-Bromo-3-(1-bromoethyl)adamantane can be used in the synthesis of thermally stable and high-energy fuels and oils .
Development of Bioactive Compounds
This compound can also be used in the development of bioactive compounds, which have effects on or interact with living organisms .
Pharmaceutical Applications
1-Bromo-3-(1-bromoethyl)adamantane can be used in the synthesis of pharmaceuticals .
Production of Diamond-like Bulky Polymers (Diamondoids)
This compound can be used in the production of higher diamond-like bulky polymers such as diamondoids .
Synthesis of Vinyl-disubstituted Adamantanes
A similar technique can be employed to synthesize vinyl-disubstituted adamantanes, which are usable as nanowires to link semiconductor contact surfaces .
Organic Synthesis Applications of 1,3-DHA
There has been extensive research on the organic synthesis applications of 1,3-DHA. The opening of strained intra-framework bonds under the impact of various-type reagents directly (i.e., in a single step) produces 1,3-disubstituted adamantane derivatives in essentially quantitative yield .
Future Directions
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Therefore, the study and application of 1-Bromo-3-(1-bromoethyl)adamantane could be a promising area for future research.
Mechanism of Action
Target of Action
1-Bromo-3-(1-bromoethyl)adamantane is a derivative of adamantane, a type of organobromine compound Similar compounds like 1-bromoadamantane have been known to interact with α-, β-, and γ-cyclodextrins .
Mode of Action
For instance, 1-Bromoadamantane, upon hydrolysis, gives the alcohol 1-hydroxyadamantane . It also reacts with phenol to give para-adamantylphenol .
Biochemical Pathways
It’s worth noting that bromoadamantane derivatives have been used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Pharmacokinetics
The solubility of a similar compound, 1-bromoadamantane, in water is reported to be insoluble , which could impact its bioavailability.
Result of Action
It’s known that bromoadamantane derivatives have a high reactivity, offering extensive opportunities for their utilization in the synthesis of various compounds .
properties
IUPAC Name |
1-bromo-3-(1-bromoethyl)adamantane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h8-10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOVSTJYLZJQNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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